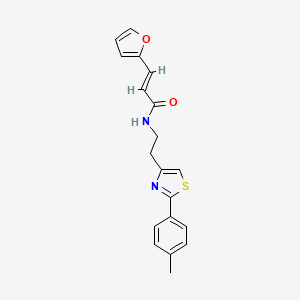

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-4-6-15(7-5-14)19-21-16(13-24-19)10-11-20-18(22)9-8-17-3-2-12-23-17/h2-9,12-13H,10-11H2,1H3,(H,20,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMSCNYLNFVRC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through an acrylamide linkage.

Preparation of Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Preparation of Thiazole Intermediate: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The furan and thiazole intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the final acrylamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties . Research has indicated that derivatives containing thiazole and furan moieties exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.

- Case Study : A study demonstrated that compounds with thiazole rings showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against various microorganisms, including Staphylococcus aureus and Escherichia coli . The structural modifications of these compounds significantly influenced their efficacy, highlighting the importance of the thiazole and furan components in enhancing antimicrobial activity.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Specifically, its derivatives have shown promising results in inhibiting cancer cell lines.

- Research Findings : In vitro studies revealed that certain derivatives of thiazole-based acrylamides exhibited cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism of action appears to involve DNA cleavage and interaction with cellular biomolecules .

Nuclease Activity

Another significant application is related to its nuclease activity , where certain derivatives have been shown to cleave plasmid DNA.

- Experimental Insights : A series of thiazole-related cyanoacrylamide derivatives were synthesized and tested for nuclease activity. Compounds exhibited enhanced cleavage of pBR322 plasmid DNA upon irradiation, suggesting potential applications in gene therapy or molecular biology .

Synergistic Effects with Antibiotics

The compound has been studied for its ability to enhance the efficacy of existing antibiotics.

- Findings : Certain derivatives demonstrated synergistic relationships with antibiotics like ciprofloxacin and ketoconazole against various pathogens, indicating that they could be used to improve treatment outcomes in infections resistant to standard therapies .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science for developing new materials with specific properties.

- Research Application : The incorporation of furan and thiazole groups into polymers can lead to materials with enhanced thermal stability and unique optical properties, making them suitable for advanced electronic applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | MICs between 100–400 µg/ml against various strains |

| Anticancer Potential | Cytotoxic effects on cancer cell lines | Effective against HCT116 and MDA-MB-231 |

| Nuclease Activity | Cleavage of plasmid DNA | Enhanced activity upon irradiation |

| Synergistic Effects | Improved efficacy with antibiotics | Synergistic effects observed with ciprofloxacin |

| Material Science | Development of advanced materials | Enhanced thermal stability and optical properties |

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and thiazole rings may play a role in binding to the target, while the acrylamide moiety could be involved in covalent modification of the target protein.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(furan-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.

(E)-3-(furan-2-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is unique due to the specific combination of the furan, thiazole, and acrylamide moieties. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Synthesis

The compound's structure consists of a furan ring, a thiazole moiety, and an acrylamide group, which are known to confer various biological activities. The synthesis typically involves multi-step organic reactions, including:

- Preparation of Furan Intermediate : The furan ring can be synthesized via the Paal-Knorr synthesis.

- Preparation of Thiazole Intermediate : The thiazole ring is synthesized using the Hantzsch thiazole synthesis.

- Coupling Reaction : The furan and thiazole intermediates are coupled through an acrylamide linkage using reagents like acryloyl chloride in the presence of a base such as triethylamine.

Biological Activity Overview

The biological activity of (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide has been evaluated in various studies, indicating its potential as a therapeutic agent.

Antinociceptive Activity

A study investigated the antinociceptive properties of related compounds, specifically focusing on their effects on neuropathic pain models. The compounds were tested for their ability to modulate α7 nicotinic acetylcholine receptors (nAChRs), suggesting that similar derivatives might exhibit pain-relieving properties through modulation of these receptors .

Antimicrobial Activity

Compounds with structural similarities have shown promising antimicrobial activity. For instance, thiazole derivatives have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens. Such studies indicate that (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide could possess significant antimicrobial properties .

Cytotoxicity and DNA Interaction

Research has demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown the ability to cleave DNA and inhibit cell proliferation in human cancer cell lines such as HCT116 and MDA-MB-231. This suggests that (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide might also interact with DNA, potentially leading to anticancer effects .

The mechanism of action for (E)-3-(furan-2-yl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide likely involves:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Covalent Modification : The acrylamide moiety may facilitate covalent binding to target proteins, influencing their function.

- DNA Binding : The compound's structural components may enable it to bind to DNA or RNA, disrupting cellular processes involved in cancer progression .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with this compound:

Q & A

Q. How do structural modifications enhance bioavailability?

- Prodrug strategies : Introduce ester groups on the furan ring to improve solubility, with enzymatic cleavage in vivo .

- Salt formation : Hydrochloride salts (as in related benzothiazole derivatives) enhance crystallinity and stability .

Contradictory Evidence Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

- HPLC-MS purity check : Ensure >95% purity; impurities like residual acryloyl chloride may explain toxicity .

- Dose-response curves : Compare IC50 values across multiple cell lines; consistent trends suggest intrinsic activity .

Q. Why do computational predictions sometimes mismatch experimental binding affinities?

- Solvent effects : Include implicit solvent models (e.g., PBS) in docking simulations to better approximate physiological conditions .

- Protein flexibility : Use ensemble docking against multiple receptor conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.